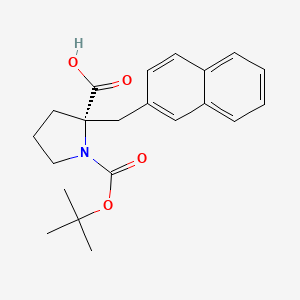

(S)-1-(tert-Butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid

Descripción

(S)-1-(tert-Butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid (CAS: 1217648-30-0) is a chiral pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a naphthalen-2-ylmethyl substituent on the α-carbon of the pyrrolidine ring. The Boc group enhances stability during synthetic processes, while the bulky naphthalene moiety contributes to stereoelectronic effects critical for applications in asymmetric catalysis, medicinal chemistry, and peptide synthesis . Its molecular formula is C₂₂H₂₇NO₄, with a molecular weight of 369.46 g/mol. The compound is typically synthesized via nucleophilic substitution or coupling reactions, followed by Boc protection and purification via chromatography or crystallization .

Propiedades

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-12-6-11-21(22,18(23)24)14-15-9-10-16-7-4-5-8-17(16)13-15/h4-5,7-10,13H,6,11-12,14H2,1-3H3,(H,23,24)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOMUOZNEGRIFH-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426862 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217648-30-0 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(S)-1-(tert-Butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid, commonly referred to by its CAS number 1217648-30-0, is a compound of significant interest in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and a naphthalene moiety, suggests potential biological activities that warrant detailed investigation.

The molecular formula of this compound is C21H25NO4, with a molecular weight of 355.43 g/mol. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used in peptide synthesis and can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H25NO4 |

| Molecular Weight | 355.43 g/mol |

| CAS Number | 1217648-30-0 |

| Melting Point | 137 °C |

The biological activity of (S)-1-(tert-butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid is believed to involve interactions with specific enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target proteins, while the naphthalene moiety may enhance hydrophobic interactions, potentially leading to modulation of enzyme activities and biological pathways.

Antimicrobial Activity

Research has indicated that compounds similar to (S)-1-(tert-butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid exhibit antimicrobial properties. A study exploring the structure-activity relationship (SAR) of pyrrolidine derivatives found that modifications in the naphthalene substituent significantly impacted their efficacy against various bacterial strains.

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for certain proteases. The presence of the Boc group may enhance binding affinity through steric effects, allowing for more effective competition with natural substrates.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of pyrrolidine carboxylic acids, including (S)-1-(tert-butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid. The synthesized compounds were evaluated for their inhibitory effects on serine proteases. Results indicated that modifications at the naphthalene position significantly increased inhibitory potency compared to parent compounds.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies revealed that the compound has favorable solubility characteristics and moderate metabolic stability, making it a promising candidate for further development in drug formulation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a class of Boc-protected pyrrolidine carboxylic acids with varying substituents. Below is a comparative analysis with key analogs:

Structural Comparison

Physicochemical Properties

*Melting point inferred from structurally related compounds in .

Research Findings and Challenges

- Crystallographic Analysis: The bulky naphthalene group in the target compound complicates single-crystal growth, necessitating advanced techniques like SHELXD for structure determination .

- Scalability: Synthesis of the 3-CF₃-benzyl analog faces scalability issues due to costly fluorinated reagents, while the thiazolylmethyl variant is more scalable but less stable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.